![molecular formula C20H18N2O2 B2648271 N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 51513-24-7](/img/structure/B2648271.png)
N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Overview
Description
“N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with the molecular formula C20H18N2O2 . It is a type of 2-oxo-1,2-dihydropyridine-3-carboxamide, a group of compounds that have been synthesized and characterized for their potential biological applications .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxamides, including “N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide”, has been a subject of research due to their potential biological activities . These compounds have been synthesized as analogues of tacrine, a drug previously used to treat Alzheimer’s disease . The synthesis process involves the use of various chemical reactions and has been properly characterized .Molecular Structure Analysis
The molecular structure of “N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide” includes a pyridine ring, which is a six-membered ring with one nitrogen atom . The compound also contains two benzyl groups and a carboxamide group .Chemical Reactions Analysis
The chemical reactions involving 2-oxo-1,2-dihydropyridine-3-carboxamides are of significant interest in medicinal chemistry. These compounds have been found to exhibit strong potency in inhibiting acetylcholinesterase enzyme (AChE), an enzyme that plays a crucial role in Alzheimer’s disease .Scientific Research Applications
1. Organic Synthesis of Natural Products and Biologically Active Molecules The selective O-benzylation of 2-oxo-1,2-dihydropyridines plays a critical role in the organic synthesis of natural products and biologically active molecules . This process allows access to a variety of O-benzyl products under mild reaction conditions, which are important synthetic intermediates in the protection of functional groups .
2. Development of New Methods for O-benzylation of 2-oxo-1,2-dihydropyridines A novel ternary system of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) has been reported to be highly effective for the selective O-benzylation of 2-oxo-1,2-dihydropyridines . This represents a new method toward the development for the O-benzylation of 2-oxo-1,2-dihydropyridines .
3. Synthesis of Potent Inhibitors Against Acetylcholinesterase Enzyme 2-oxo-1,2-dihydropyridine-3-carboxamides have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme . These compounds showed strong potency in inhibiting acetylcholinesterase, with some having activities higher than or close to donepezil .
Treatment of Alzheimer’s Disease
The synthesized 2-oxo-1,2-dihydropyridine-3-carboxamides have been evaluated by the in vivo zebra fish model for their potential in treating Alzheimer’s disease . One of the compounds showed better recovery from scopolamine-induced dementia than that of donepezil .
Synthesis of Isoindolo[2,1-a]quinoline Derivatives
The compound can be used in the synthesis of different derivatives belonging to the isoindolo[2,1-a]quinoline family . This is achieved through a Claisen–Smichdt-type condensation reaction .
Synthesis of Tacrine Analogues
Tacrine analogues free of hepatotoxicity have been synthesized using 2-oxo-1,2-dihydropyridine-3-carboxamides . These analogues have potential applications in the treatment of Alzheimer’s disease .
Mechanism of Action
While the exact mechanism of action of “N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is not specified in the available resources, 2-oxo-1,2-dihydropyridine-3-carboxamides in general have been found to inhibit the acetylcholinesterase enzyme (AChE) . This inhibition increases the level of acetylcholine in the synaptic cleft, which can help counteract the symptoms of Alzheimer’s disease .
Future Directions
The future directions for the research on “N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide” and related compounds could involve further exploration of their potential as inhibitors of acetylcholinesterase enzyme (AChE) and their possible applications in the treatment of Alzheimer’s disease . Additionally, further safety evaluations and in vivo models could be established to evaluate the safety of these compounds .
properties
IUPAC Name |
N,1-dibenzyl-2-oxopyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19(21-14-16-8-3-1-4-9-16)18-12-7-13-22(20(18)24)15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFVFKUJIXEYQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330675 | |
Record name | N,1-dibenzyl-2-oxopyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666777 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
CAS RN |
51513-24-7 | |
Record name | N,1-dibenzyl-2-oxopyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.